molecular formula C12H13NaO5 B1147647 Sodium 3,4,5-Trimethoxycinnamate CAS No. 127427-04-7

Sodium 3,4,5-Trimethoxycinnamate

Cat. No.: B1147647
CAS No.: 127427-04-7
M. Wt: 260.22 g/mol
InChI Key: CNDQKFLPUDASFN-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Sodium 3,4,5-Trimethoxycinnamate (STMC) primarily targets macrophages and adipocytes . It also interacts with Trypanosoma cruzi , a parasite responsible for Chagas disease . In the context of inflammation, STMC targets key transcription factors such as Nuclear Factor kappa B (NF-κB) and Nuclear Factor Erythroid 2-Related Factor (Nrf2) .

Mode of Action

STMC suppresses inflammation in macrophages and blocks macrophage-adipocyte interaction . It reduces the release of pro-inflammatory cytokines such as TNFα, IL-6, and IL-1β, as well as NO/iNOS and PGE2/COX-2 levels in RAW264.7 cells . Furthermore, it reduces phospho-IκB and phospho-p65 proteins, accompanied by a reduction in total IκB in RAW264.7 cells . STMC also enhances DNA binding of Nrf2 and increases ARE-luciferase activity .

In the context of Trypanosoma cruzi, STMC induces oxidative stress and mitochondrial damage, leading to the formation of pores and leakage of cytoplasmic content .

Biochemical Pathways

STMC affects the NF-κB and Nrf2 pathways, which play critical roles in inflammation . NF-κB is responsible for the transcriptional control of pro-inflammatory genes, while Nrf2 regulates the expression of antioxidant proteins .

Result of Action

STMC produces anti-inflammatory and antioxidant activities in macrophages . It also prevents inflammation in macrophage-adipocyte co-culture . The effect of STMC on glucose uptake in adipocytes is proposed to be linked to activation of AMPK . In the context of Trypanosoma cruzi, STMC exhibits trypanocidal activity .

Action Environment

The action, efficacy, and stability of STMC can be influenced by various environmental factors, including the presence of other cells (such as adipocytes), the inflammatory state of the environment, and the presence of pathogens like Trypanosoma cruzi

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 3,4,5-Trimethoxycinnamate can be synthesized through the esterification of 3,4,5-trimethoxycinnamic acid followed by neutralization with sodium hydroxide. The reaction typically involves the use of methanol as a solvent and sulfuric acid as a catalyst .

Industrial Production Methods

the general approach involves large-scale esterification and neutralization processes similar to those used in laboratory synthesis .

Chemical Reactions Analysis

Types of Reactions

Sodium 3,4,5-Trimethoxycinnamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Sodium 3,4,5-Trimethoxycinnamate is unique compared to other similar compounds due to its specific substitution pattern on the cinnamate backbone. Similar compounds include:

These compounds share similar chemical properties but differ in their specific applications and biological activities .

Properties

CAS No.

127427-04-7

Molecular Formula

C12H13NaO5

Molecular Weight

260.22 g/mol

IUPAC Name

sodium;3-(3,4,5-trimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C12H14O5.Na/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3;/h4-7H,1-3H3,(H,13,14);/q;+1/p-1

InChI Key

CNDQKFLPUDASFN-UHFFFAOYSA-M

SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)[O-].[Na+]

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)[O-].[Na+]

Origin of Product

United States

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